Vinmegallate

Vue d'ensemble

Description

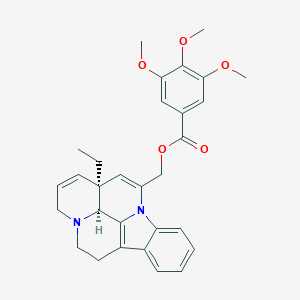

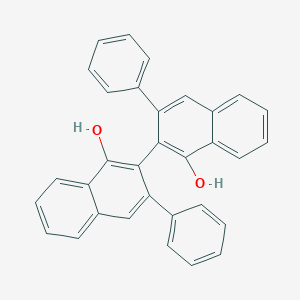

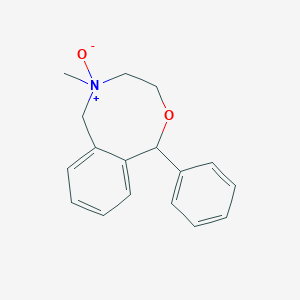

Vinmegallate is a chemical compound with the molecular formula C30H32N2O5 . It is also known as (3α,16α)-17,18-Didehydroeburnamenine-14-methanol 3,4,5-Trimethoxybenzoate or RGH 4417 . It is used as an anticancer component and medicinal adjuvant .

Chemical Reactions Analysis

The analysis of chemical reactions often involves studying the kinetics of electron transfer and chemical reactions . This can help identify multi-step chemical processes and understand the reaction mechanism . Unfortunately, specific details about the chemical reactions involving Vinmegallate are not available in the search results.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be analyzed using various techniques . These properties, such as hardness, topography, and hydrophilicity, can influence the biological evaluation of materials . Unfortunately, specific details about the physical and chemical properties of Vinmegallate are not available in the search results.

Applications De Recherche Scientifique

Biomedical Applications

Vinmegallate has potential applications in biomedical research, particularly in the context of high-performance computing resources for complex biomedical applications. For instance, the Opal toolkit supports scalable and transparent access to biomedical applications, including those that could potentially involve vinmegallate, through simple standards-based web interfaces (Ren et al., 2010).

Network Experimentation

The concept of VINI (Virtual Network Infrastructure) highlights the potential of vinmegallate in network experimentation, offering a controlled environment for evaluating new protocols and services. This demonstrates the chemical's relevance in the broader scope of network research and virtual infrastructure development (Bavier et al., 2006).

Network Simulation

Advances in network simulation, as discussed in the context of the Virtual Inter Network Testbed (VINT) project, may provide insights into the application of vinmegallate in evaluating network protocols under various conditions. This could be relevant in contexts where chemical interactions play a role in network reliability and robustness (Breslau et al., 2000).

Vision-aided Inertial Navigation

Vinmegallate could find applications in vision-aided inertial navigation systems (VINS), where its properties might be leveraged in developing systems for mobile augmented reality, aerial navigation, or autonomous driving. This involves exploring the synergy between vinmegallate's chemical properties and the technological aspects of VINS (Huang, 2019).

Workflow Systems for e-Science

The development of VINCA4Science, a personal workflow system for e-Science, highlights the potential of vinmegallate in scientific research, particularly in bioinformatics. This application could enhance programming efficiency and quality in scientific research, thereby improving scientific productivity (Wang et al., 2008).

BioMEMS Technology

Vinmegallate might be significant in the field of BioMEMS (Biomedical or Biological Micro-Electro-Mechanical Systems), especially in diagnostics, sensing, and detection. This area involves the use of micro- and nanotechnology in biological and biomedical applications, where vinmegallate's properties could be crucial (Bashir, 2004).

Genomic Research

Galaxy, an open web-based platform for genomic research, represents a domain where vinmegallate could have significant applications, particularly in enhancing the accessibility, reproducibility, and transparency of computation-reliant genomic research (Goecks et al., 2010).

Soil Amendment and Environmental Conservation

Vinasse, a byproduct related to vinmegallate, shows potential as a soil amendment for environmental conservation purposes. This application is crucial in soil restoration and nutrient recycling, particularly in arid and semiarid lands (Hazbavi & Sadeghi, 2015).

Propriétés

IUPAC Name |

[(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),13,16-hexaen-17-yl]methyl 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N2O5/c1-5-30-12-8-13-31-14-11-22-21-9-6-7-10-23(21)32(26(22)28(30)31)20(17-30)18-37-29(33)19-15-24(34-2)27(36-4)25(16-19)35-3/h6-10,12,15-17,28H,5,11,13-14,18H2,1-4H3/t28-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBXKKOCGWBHEBM-DGPALRBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12C=CCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)COC(=O)C6=CC(=C(C(=C6)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]12C=CCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)COC(=O)C6=CC(=C(C(=C6)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vinmegallate | |

CAS RN |

83482-77-3 | |

| Record name | Vinmegallate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083482773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VINMEGALLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q50MB6G17M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2,6-Dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B119025.png)